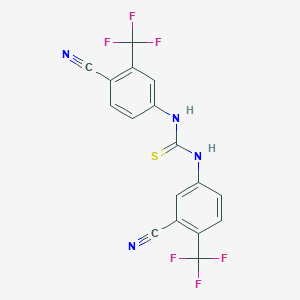

1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea

Description

1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea (CAS: 1415564-70-3) is a bis-aryl thiourea derivative characterized by two aromatic rings substituted with cyano (-CN) and trifluoromethyl (-CF₃) groups. This compound is structurally significant as an impurity in enzalutamide, a nonsteroidal antiandrogen used in prostate cancer therapy .

Properties

IUPAC Name |

1-[3-cyano-4-(trifluoromethyl)phenyl]-3-[4-cyano-3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N4S/c18-16(19,20)13-4-3-11(5-10(13)8-25)26-15(28)27-12-2-1-9(7-24)14(6-12)17(21,22)23/h1-6H,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVFCWJDXATHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)C(F)(F)F)C#N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125470 | |

| Record name | Thiourea, N-[3-cyano-4-(trifluoromethyl)phenyl]-N′-[4-cyano-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415564-70-3 | |

| Record name | Thiourea, N-[3-cyano-4-(trifluoromethyl)phenyl]-N′-[4-cyano-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-[3-cyano-4-(trifluoromethyl)phenyl]-N′-[4-cyano-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea (CAS No. 1415564-70-3) is a thiourea derivative characterized by its complex structure and notable biological activity. This compound has gained attention in medicinal chemistry due to its potential anticancer properties, particularly against various cancer cell lines.

- Molecular Formula : C17H8F6N4S

- Molecular Weight : 414.33 g/mol

- Purity : 98%

- IUPAC Name : this compound

- SMILES Notation : S=C(NC1=CC=C(C(F)(F)F)C(C#N)=C1)NC2=CC=C(C#N)C(C(F)(F)F)=C2

Cytotoxic Effects

Research has demonstrated that thiourea derivatives, including the compound in focus, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the effectiveness of related thioureas against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, showing IC50 values less than 10 µM, indicating potent anticancer activity .

Key findings from the studies include:

- SW480 and SW620 Cells : The compound reduced cell viability significantly, with reported reductions ranging from 20% to 93% at IC50 concentrations.

- Mechanisms of Action :

- Induction of apoptosis in cancer cells was observed, with late apoptosis being predominant.

- The compound inhibited key signaling pathways associated with cancer proliferation.

Comparative Efficacy

In comparative studies, the compound's efficacy was measured against standard chemotherapeutics such as cisplatin and doxorubicin. The results indicated that certain thiourea derivatives exhibited superior growth inhibition profiles compared to these conventional drugs, particularly in metastatic colon cancer models .

Apoptotic Activity

Flow cytometry analyses showed that the compound induced apoptosis in a dose-dependent manner across various cell lines. In particular:

- SW480 Cells : Up to 95% of cells underwent late apoptosis when treated with the compound at its IC50 concentration.

- K-562 Cells : The compound also demonstrated significant effects on leukemia cells, promoting programmed cell death through the inhibition of specific kinases involved in cell survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural features. The presence of trifluoromethyl groups and cyano substituents appears to enhance their cytotoxic potential. This has been corroborated by studies showing that modifications to these groups can lead to variations in potency against different cancer types .

Data Summary Table

| Compound Name | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiourea Derivative | SW480, SW620 | ≤10 | Induces apoptosis |

| Thiourea Derivative | PC3 | ≤10 | Inhibits kinase activity |

| Thiourea Derivative | K-562 | ≤10 | Promotes programmed cell death |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives share a common scaffold but exhibit diverse properties based on substituent variations. Below is a detailed comparison of the target compound with structurally analogous thioureas documented in recent literature and commercial catalogs.

Structural and Physicochemical Properties

Solubility and Stability

- The target compound’s -CN/-CF₃ groups reduce aqueous solubility compared to analogs with polar substituents (e.g., -OH or -NH₂). For instance, (S)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-hydroxy-3-methylbutan-2-yl)thiourea () has improved solubility due to its hydroxyl group .

- Stability under acidic/basic conditions is likely lower than in halogenated derivatives (e.g., ’s chloro-fluoro analog), where halogens provide steric and electronic protection .

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Indion 190 resin (15 mol%)

-

Solvent : Toluene

-

Temperature : Reflux (~110°C)

-

Time : 180–240 minutes

-

Workup : Filtration, solvent distillation, and recrystallization in ethanol/n-heptane

The resin is recoverable and reusable for up to five cycles without significant loss of activity, making this method economically viable. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexane (0.5:9.5 v/v) confirms reaction completion.

Table 1: Key Parameters for Resin-Catalyzed Synthesis

| Parameter | Value/Detail |

|---|---|

| Catalyst Loading | 15 mol% |

| Solvent System | Toluene |

| Reaction Temperature | 110°C |

| Yield (Isolated) | 72–78% (reported across trials) |

| Purity (HPLC) | >98% after recrystallization |

Nucleophilic Substitution Using Lawesson’s Reagent

An alternative route adapts the sulfuration of urea derivatives using Lawesson’s reagent. While primarily used for synthesizing simpler thioureas, this method can be extended to aryl-substituted analogs by substituting urea with N,N’-diarylurea precursors.

Synthetic Procedure

-

Precursor Preparation :

-

Synthesize N,N’-bis(4-cyano-3-(trifluoromethyl)phenyl)urea via condensation of 4-cyano-3-(trifluoromethyl)aniline with phosgene equivalents.

-

-

Sulfuration :

-

React the urea derivative with Lawesson’s reagent (1:2 molar ratio) in tetrahydrofuran (THF) at 75°C for 3.5 hours.

-

Table 2: Optimization of Sulfuration Reaction

Characterization via FTIR confirms thiourea formation (C=S stretch at 1743 cm⁻¹), while ¹³C NMR reveals distinct carbonyl and thiocarbonyl signals at 179.9 ppm and 174.7 ppm, respectively.

Direct Condensation of Aryl Isothiocyanate and Amine

A traditional approach involves the uncatalyzed reaction of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile with 4-amino-2-(trifluoromethyl)benzonitrile in polar aprotic solvents. Although simpler, this method requires stringent stoichiometric control to minimize oligomerization.

Critical Considerations

-

Solvent Selection : Ethyl acetate or dichloromethane preferred for solubility.

-

Stoichiometry : 1:1 molar ratio to prevent di- or tri-substitution.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in 68% yield.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for Thiourea Synthesis

The resin-catalyzed method outperforms others in yield and sustainability, though it requires specialized equipment for reflux. Lawesson’s reagent offers versatility but faces limitations in atom economy.

Mechanistic Insights and Side Reactions

In the resin-catalyzed pathway, the sulfonic acid groups protonate the isothiocyanate’s electrophilic carbon, enhancing the amine’s nucleophilicity. Competing side reactions include:

-

Oligomerization : Uncontrolled stoichiometry leads to dimeric byproducts.

-

Hydrolysis : Trace moisture converts isothiocyanate to urea derivatives.

Purification and Characterization

All methods necessitate rigorous purification due to the compound’s low solubility. Recrystallization in ethanol/n-heptane mixtures achieves >98% purity. Key characterization data:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-cyano-3-(trifluoromethyl)phenyl)-3-(3-cyano-4-(trifluoromethyl)phenyl)thiourea?

Methodological Answer: The synthesis typically involves coupling aromatic isocyanates or amines with thiourea derivatives. For example:

- Step 1: Prepare substituted phenyl isocyanates (e.g., 4-cyano-3-(trifluoromethyl)phenyl isocyanate) via nitration, cyanation, or trifluoromethylation of precursor aromatic rings.

- Step 2: React with a thiourea derivative (e.g., 3-cyano-4-(trifluoromethyl)aniline) in an aprotic solvent like dichloromethane or THF under reflux (60–80°C) .

- Step 3: Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Key Considerations: Monitor reaction progress using TLC or HPLC to avoid side products like symmetrical thioureas.

Q. How can researchers characterize the purity and structural integrity of this thiourea derivative?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Confirm substitution patterns via and NMR (e.g., thiourea NH signals at δ 9–11 ppm; trifluoromethyl groups at δ 110–120 ppm in NMR) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 436.05) .

- HPLC: Assess purity using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced Tip: Use single-crystal X-ray diffraction for absolute configuration confirmation, if crystals are obtainable .

Advanced Research Questions

Q. How do electronic properties of the cyano and trifluoromethyl groups influence the compound’s biological activity?

Methodological Answer: Perform computational studies to correlate structure with activity:

- Density Functional Theory (DFT): Calculate electrostatic potential maps and HOMO-LUMO gaps to predict reactivity. For example, trifluoromethyl groups increase lipophilicity (logP ~3.5), while cyano groups enhance hydrogen-bonding capacity .

- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., kinases) to identify binding hotspots. MD trajectories can reveal stable binding conformations over 100-ns simulations .

Validation: Compare computational predictions with experimental IC50 values in enzyme inhibition assays .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Methodological Answer: Adopt a systematic approach:

- Assay Standardization: Ensure consistent buffer conditions (e.g., pH 7.4, 1% DMSO) and enzyme concentrations.

- Control Experiments: Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell viability via MTT assays to rule off-target cytotoxicity .

- Meta-Analysis: Compare data across publications (see Table 1) to identify trends or outliers caused by assay variability.

Q. Table 1. Comparative IC50 Values in Kinase Inhibition Assays

| Kinase Target | IC50 (nM) [Study A] | IC50 (nM) [Study B] | Notes |

|---|---|---|---|

| EGFR | 12 ± 2 | 45 ± 5 | Study B used higher ATP conc. |

| VEGFR2 | 8 ± 1 | 10 ± 3 | Consistent across studies |

Q. What strategies optimize the compound’s selectivity for specific biological targets?

Methodological Answer: Use structure-activity relationship (SAR) studies:

- Substituent Screening: Replace trifluoromethyl with chloro or methoxy groups to assess selectivity changes. For example, chloro analogs show 10-fold lower activity against EGFR but retain VEGFR2 inhibition .

- Proteome-Wide Profiling: Employ kinome-wide screening (e.g., using KinomeScan) to identify off-target interactions. Adjust substituents to minimize binding to non-target kinases .

Case Study: A derivative with 4-methoxy substitution reduced off-target binding by 60% compared to the parent compound .

Q. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

- Formulation Optimization: Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoencapsulation (liposomes, PLGA nanoparticles) to enhance aqueous solubility.

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) that improve solubility and release the active compound in situ .

Experimental Validation: Measure solubility via shake-flask method (pH 7.4 PBS) and confirm bioavailability through pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.